(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide (S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13467033
InChI: InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
SMILES: CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N
Molecular Formula: C14H21BrN2O
Molecular Weight: 313.23 g/mol

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide

CAS No.:

Cat. No.: VC13467033

Molecular Formula: C14H21BrN2O

Molecular Weight: 313.23 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide -

Specification

Molecular Formula C14H21BrN2O
Molecular Weight 313.23 g/mol
IUPAC Name (2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
Standard InChI InChI=1S/C14H21BrN2O/c1-4-17(14(18)13(16)10(2)3)9-11-5-7-12(15)8-6-11/h5-8,10,13H,4,9,16H2,1-3H3/t13-/m0/s1
Standard InChI Key VQSYKQKFKKRMNA-ZDUSSCGKSA-N
Isomeric SMILES CCN(CC1=CC=C(C=C1)Br)C(=O)[C@H](C(C)C)N
SMILES CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N
Canonical SMILES CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N

Introduction

Chemical Structure and Physicochemical Properties

The compound’s IUPAC name, (2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide, reflects its stereochemistry and functional groups. Key structural features include:

  • Stereochemistry: The (S)-configuration at the second carbon ensures enantiomeric specificity, which is critical for interactions with chiral biological targets.

  • 4-Bromo-benzyl group: Introduces electron-withdrawing effects and potential halogen bonding capabilities, influencing solubility and receptor binding .

  • N-Ethyl and 3-methyl substitutions: Enhance lipophilicity and steric bulk, impacting pharmacokinetic properties such as membrane permeability.

Table 1: Physicochemical Properties

PropertyValue/DescriptionSource
Molecular FormulaC₁₄H₂₁BrN₂O
Molecular Weight313.23 g/mol
IUPAC Name(2S)-2-amino-N-[(4-bromophenyl)methyl]-N-ethyl-3-methylbutanamide
Stereochemistry(S)-configuration at C2
Key Functional GroupsBromoaromatic, tertiary amide, branched alkyl

The compound’s Canonical SMILES string, CCN(CC1=CC=C(C=C1)Br)C(=O)C(C(C)C)N, encodes its connectivity and stereochemistry. Computational models predict a logP value indicative of moderate lipophilicity, suitable for blood-brain barrier penetration in neurological applications .

Synthesis and Preparation

The synthesis of (S)-2-amino-N-(4-bromo-benzyl)-N-ethyl-3-methyl-butyramide involves multi-step organic transformations, often starting from commercially available precursors like 4-bromobenzyl chloride and 3-methylbutyric acid. A representative pathway includes:

  • Alkylation: Reaction of 4-bromobenzyl chloride with ethylamine to form N-ethyl-(4-bromo-benzyl)amine .

  • Amidation: Coupling the amine intermediate with a protected (S)-2-amino-3-methylbutyric acid derivative using activating agents like HATU or EDC .

  • Deprotection: Removal of amino-protecting groups (e.g., Boc or Fmoc) under acidic or basic conditions to yield the final product .

Critical parameters influencing yield and purity include:

  • Solvent choice: Polar aprotic solvents (e.g., DMF, THF) optimize reaction kinetics .

  • Catalysts: Palladium-based catalysts may facilitate bromo-group retention during coupling steps .

  • Temperature: Controlled heating (40–60°C) prevents racemization at the stereogenic center .

Industrial-scale synthesis employs continuous flow reactors to enhance reproducibility, with yields exceeding 70% under optimized conditions .

Chemical Reactivity and Functionalization

The compound’s reactivity is governed by its functional groups:

  • Bromoaromatic ring: Participates in Suzuki-Miyaura cross-coupling reactions, enabling aryl-aryl bond formation for structural diversification .

  • Tertiary amide: Resistant to hydrolysis under physiological conditions, enhancing metabolic stability.

  • Amino group: Susceptible to acylation or sulfonation, facilitating prodrug development .

Table 2: Representative Reactions

Reaction TypeReagents/ConditionsProduct Application
Halogen exchangePd(PPh₃)₄, arylboronic acidsBiaryl derivatives for SAR
N-AcylationAcetic anhydride, DMAPProdrug synthesis
Reductive aminationNaBH₃CN, aldehydesSecondary amine analogs

These transformations underscore its utility as a scaffold in combinatorial chemistry .

Analytical Characterization

Advanced spectroscopic techniques confirm structural integrity and enantiomeric purity:

  • NMR Spectroscopy:

    • ¹H NMR: Distinct signals for the ethyl group (δ 1.1–1.3 ppm), bromobenzyl protons (δ 7.2–7.6 ppm), and methyl branches (δ 0.9–1.0 ppm).

    • ¹³C NMR: Carbonyl resonance at δ 170–175 ppm confirms amide formation.

  • Mass Spectrometry: ESI-MS shows a molecular ion peak at m/z 313.23 ([M+H]⁺).

  • Chiral HPLC: Polysaccharide-based columns (e.g., Chiralpak AD-H) resolve enantiomers, ensuring >99% ee .

X-ray crystallography of related analogs reveals a gauche conformation around the C-N bond, stabilizing the tertiary amide via intramolecular hydrogen bonding .

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